molecular formula C41H62O2 B1255291 3',4'-Dihydrorhodovibrin

3',4'-Dihydrorhodovibrin

Cat. No.: B1255291
M. Wt: 586.9 g/mol
InChI Key: HZZSQEYTDMZTNV-LPPVHDQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',4'-Dihydrorhodovibrin is a bacterial carotenoid intermediate in the spirilloxanthin biosynthesis pathway. It is synthesized in phototrophic bacteria such as Rhodospirillum rubrum and Thiorhodovibrio frisius when the enzyme acyclic carotene C-3,4 desaturase (CrtD) is absent or exhibits low activity . This results in saturated 3',4' double bonds, distinguishing it from its desaturated counterparts. The compound plays a role in light harvesting and photoprotection in anaerobic photosynthetic membranes .

Properties

Molecular Formula

C41H62O2

Molecular Weight

586.9 g/mol

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26-undecaen-2-ol

InChI

InChI=1S/C41H62O2/c1-34(22-14-24-36(3)26-16-28-38(5)30-18-32-40(7,8)42)20-12-13-21-35(2)23-15-25-37(4)27-17-29-39(6)31-19-33-41(9,10)43-11/h12-17,20-29,42H,18-19,30-33H2,1-11H3/b13-12+,22-14+,23-15+,26-16+,27-17+,34-20+,35-21+,36-24+,37-25+,38-28+,39-29+

InChI Key

HZZSQEYTDMZTNV-LPPVHDQUSA-N

Isomeric SMILES

C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\CCCC(C)(C)OC)\C)\C)/CCCC(C)(C)O

Canonical SMILES

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)CCCC(C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Saturation Position : 3',4'-Dihydrorhodovibrin is distinguished by saturated 3',4' bonds, whereas 3,4-dihydroanhydrorhodovibrin has saturated 3,4 bonds. These positional differences arise from the absence of CrtD, which prevents desaturation at specific sites .
  • Biosynthetic Hierarchy : In crtD mutants, lycopene is sequentially hydrated and methylated by CrtC and CrtF to form 3,4-dihydroanhydrorhodovibrin, which is further processed into this compound. Both compounds accumulate due to bottlenecks in CrtF-mediated methylation .
  • Terminal Product : 3,4,3',4'-Tetrahydrospirilloxanthin is the final product when both 3,4 and 3',4' bonds remain saturated, occurring in rare phototrophs like Rhodospira trueperi .

Functional and Ecological Roles

  • Bacterial Photosynthesis: this compound and its analogs are critical for membrane stabilization and light absorption in low-light environments. For example, Thiorhodovibrio frisius strain 970 accumulates this compound (1.91% of total carotenoids) under sulfide-rich conditions, optimizing its photosynthetic efficiency .
  • Plant Metabolism: In purple-leaf tea plants (Camellia sinensis), this compound (termed "C12") is significantly upregulated in green leaves compared to purple leaves, suggesting a role in chlorophyll-carotenoid balance during photomorphogenesis .

Enzymatic and Genetic Regulation

  • CrtD Dependency: The absence of CrtD in mutants shifts the pathway toward saturated intermediates. For instance, Rhodospirillum rubrum crtD mutants produce this compound as a minor component (≤2% of total carotenoids) alongside rhodopin .
  • Gene Fusion Effects : In Thiorhodovibrio frisius, fusion of crtE and crtF genes disrupts regulatory feedback, leading to overaccumulation of this compound and 3,4-dihydroanhydrorhodovibrin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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